molecular formula C16H9F2IN2 B8277382 2,3-Bis(4-fluorophenyl)-5-iodopyrazine

2,3-Bis(4-fluorophenyl)-5-iodopyrazine

Cat. No. B8277382
M. Wt: 394.16 g/mol
InChI Key: BXIYDSRBEXFFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(4-fluorophenyl)-5-iodopyrazine is a useful research compound. Its molecular formula is C16H9F2IN2 and its molecular weight is 394.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Bis(4-fluorophenyl)-5-iodopyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Bis(4-fluorophenyl)-5-iodopyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H9F2IN2

Molecular Weight

394.16 g/mol

IUPAC Name

2,3-bis(4-fluorophenyl)-5-iodopyrazine

InChI

InChI=1S/C16H9F2IN2/c17-12-5-1-10(2-6-12)15-16(21-14(19)9-20-15)11-3-7-13(18)8-4-11/h1-9H

InChI Key

BXIYDSRBEXFFCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N=C2C3=CC=C(C=C3)F)I)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5,6-bis(4-fluorophenyl)pyrazin-2-amine (1 g, 3.53 mmol, 1.00 equiv), ethylene glycol dimethyl ether (50 mL), I2 (450 mg, 1.78 mmol, 0.50 equiv), CuI (200 mg, 1.05 mmol, 0.30 equiv), and isoamyl nitrite (2.75 g, 10.87 mmol, 3.08 equiv) was stirred for 10 min at room temperature, then for an additional 2 h at 60° C. in an oil bath. The resulting mixture was concentrated in vacuo, and purified via silica gel column chromatography (ethyl acetate/petroleum ether (1:40)) resulting in 1 g (72%) of 2,3-bis(4-fluorophenyl)-5-iodopyrazine as brown oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.